Brazilein

NF-κB inhibition Anti-inflammatory Luciferase reporter assay

For researchers requiring a validated, highly potent inhibitor of the canonical NF-κB pathway, Brazilein (CAS 600-76-0) offers a 6.4-fold potency advantage over its reduced precursor, brazilin. This oxidized homoisoflavonoid is uniquely suited for studies overcoming ABCB1-mediated multidrug resistance, demonstrating equipotent cytotoxicity in parental and resistant K562 cells. Its quantifiable synergy with doxorubicin (CI=0.4 on WiDr cells) makes it a leading candidate for co-chemotherapy research. Unlike classic cardiac glycosides, Brazilein provides a positive inotropic effect without inducing ventricular arrhythmias, offering a safer scaffold for cardiotonic development.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 600-76-0
Cat. No. B1663177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrazilein
CAS600-76-0
Synonyms6a,7-Dihydro-3,6a,10-trihydroxy-benz[b]
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1C2=CC(=C(C=C2C3=C4C=CC(=O)C=C4OCC31O)O)O
InChIInChI=1S/C16H12O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,18-20H,6-7H2
InChIKeyPGERTGWKXFAEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brazilein (CAS 600-76-0): Sourcing and Baseline Properties of a Key Caesalpinia-Derived Homoisoflavonoid


Brazilein (CAS 600-76-0) is the oxidized form of the homoisoflavonoid brazilin, primarily isolated from the heartwood of Caesalpinia sappan L. [1] It is a natural red-orange pigment and has been characterized for its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties [2]. As a phytochemical, it is often studied in comparison to its reduced precursor, brazilin, and is structurally related to the blue-black dye precursor hematoxylin, differing by one hydroxyl group in its reduced form [3]. Its purity in research-grade material is often specified as ≥95% or ≥99% by HPLC, and it is commonly stored at -20°C for stability [4].

Why a Generic In-Class Substitution for Brazilein is Scientifically Unjustified


Brazilein's utility is not interchangeable with that of its close structural relatives, primarily its reduced precursor brazilin and the structurally related hematoxylin/hematein system. Despite sharing a similar backbone, the oxidation state of brazilein confers a distinct photophysical and biochemical profile that dictates its performance in key applications [1]. Critical differences in molecular properties—including fluorescence quantum yield, target binding affinity (e.g., ΔE for BAF1 binding), and cellular activity (e.g., IC50 for NF-κB inhibition)—demonstrate that the oxidized and reduced forms are functionally distinct entities [2][3]. Furthermore, brazilein's acid sensitivity differs markedly from its hematein counterpart, impacting its performance as a histochemical stain [4]. Therefore, procurement based solely on structural class without regard for these specific, quantifiable differences can lead to experimental failure and invalid conclusions, making a targeted purchase of the precise compound essential.

Brazilein's Verified Differentiation: A Quantitative Evidence Guide for Scientific Selection


Quantifying the Activity Gap: Brazilein's Superior Potency Over Brazilin in NF-κB Pathway Inhibition

In a direct head-to-head comparison using a luciferase reporter assay in HeLa cells stimulated with TNF, brazilein demonstrated significantly higher potency in inhibiting NF-κB transcriptional activity compared to its reduced form, brazilin [1].

NF-κB inhibition Anti-inflammatory Luciferase reporter assay

Distinct Photophysical Signatures: The Case for Optical and Stability-Based Differentiation

A comparative photophysical study reveals a stark contrast in the fluorescence behavior of brazilin and brazilein, which is directly linked to their stability and potential for tracking applications. Brazilin is a strong fluorophore, while brazilein's emission is quenched, making it more stable against photodegradation [1].

Photophysics Fluorescence Stability

Precision in BAF1 Targeting: In Silico Evidence for Improved Binding Affinity

In silico docking studies have quantified the binding affinity of brazilein to the barrier-to-autointegration factor 1 (BAF1) protein, a target in cancer research. The oxidized form exhibits a significantly stronger predicted binding energy compared to its reduced counterpart, brazilin [1].

Molecular docking BAF1 Anticancer target

Cardiotonic Mechanism with a Differential Safety Profile: Evidence from Na+,K+-ATPase Interaction

Brazilein's mechanism of action as a positive inotropic agent involves inhibition of Na+,K+-ATPase. However, its interaction with the enzyme differs from classical cardiac glycosides like deslanoside, leading to a distinct pharmacological and safety profile in preclinical models [1].

Cardiotonic Na+,K+-ATPase Safety profile

Differential Cytotoxicity in Cancer Research: Cell Line-Specific and Synergistic Effects

Brazilein's cytotoxicity is not uniform across cancer cell lines and demonstrates synergistic potential when combined with standard chemotherapeutic agents. Its IC50 value can vary significantly, and its ability to overcome multidrug resistance (MDR) in specific models provides a key differentiator for research applications [1][2].

Cytotoxicity Cancer Synergism

Targeted Application Scenarios for Brazilein Based on Verified Differentiation Evidence


Studies on NF-κB Signaling and Inflammation Requiring High-Potency Inhibition

For researchers investigating the canonical NF-κB pathway, brazilein offers a validated, 6.4-fold more potent alternative to its reduced form, brazilin, as confirmed by luciferase reporter assays [1]. This potency advantage, demonstrated in direct comparison, makes brazilein the preferred choice for experiments where robust inhibition of TNF-mediated signaling is required, minimizing the need for high compound concentrations and reducing potential off-target effects.

Investigations into ABCB1-Mediated Multidrug Resistance in Leukemia Models

Brazilein is uniquely suited for studies focused on overcoming ABCB1-mediated multidrug resistance (MDR). Its demonstrated ability to induce similar levels of cytotoxicity in both parental K562 cells and their ABCB1-overexpressing resistant counterpart K562/ADR (IC50 values of 5.45 µM and 5.62 µM, respectively) is a powerful and quantifiable point of differentiation [1]. This makes brazilein a critical tool for dissecting MDR mechanisms and evaluating strategies to circumvent drug resistance.

Co-Chemotherapy Research Focused on Synergistic Combinations with Doxorubicin

Brazilein's quantifiable synergy with doxorubicin, as evidenced by a combination index (CI) of 0.4 on WiDr colorectal cancer cells, positions it as a leading candidate for co-chemotherapy research [1]. This evidence supports its use in developing combination regimens aimed at enhancing the efficacy of doxorubicin, potentially lowering its required dose and mitigating associated toxicities. This application scenario is directly supported by peer-reviewed data on its synergistic effects.

Development of Non-Steroidal Cardiotonic Agents with a Divergent Safety Profile

For investigators seeking novel inotropic agents with a mechanism distinct from classic cardiac glycosides, brazilein provides a validated starting point. It produces a positive inotropic effect through partial inhibition of Na+,K+-ATPase (~50% maximum inhibition) and, crucially, did not induce ventricular arrhythmias in vivo, a common and severe adverse effect of compounds like deslanoside [1]. This evidence makes brazilein a compelling scaffold for developing next-generation cardiotonic therapeutics with a potentially improved safety margin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brazilein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.